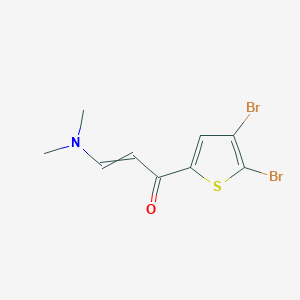![molecular formula C22H18FN3O B7786100 (3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B7786100.png)
(3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
(3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
Scientific Research Applications
(3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study biochemical pathways and interactionsAdditionally, in industry, this compound can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of (3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
(3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. For example, compounds with similar pharmacological properties or industrial applications can be identified using databases like PubChem. The comparison can reveal differences in potency, efficacy, and specific applications, making this compound a unique and valuable compound in its own right .
Properties
IUPAC Name |
(3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-9-11-16(12-10-15)14-26-20-8-3-2-7-19(20)21(22(26)27)25-24-18-6-4-5-17(23)13-18/h2-13,24H,14H2,1H3/b25-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPTWAKFKKFZPH-NJNXFGOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NNC4=CC(=CC=C4)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N\NC4=CC(=CC=C4)F)/C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786020.png)

![methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786032.png)
![1-[[(2,4-Dichlorophenyl)methoxyamino]methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B7786040.png)

![(3Z)-3-[(4-methoxyphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786050.png)
![(3Z)-3-[(2-methylphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786059.png)
![(3Z)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786074.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786085.png)
![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786091.png)
![(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786094.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B7786096.png)
![(3E)-3-[(4-bromophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786103.png)
![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786108.png)
